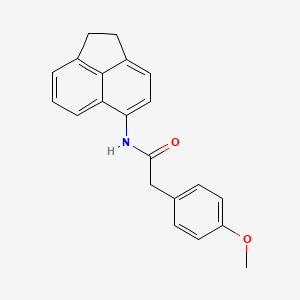

N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Research on similar compounds suggests a multi-step synthesis approach, involving key reactions such as methylation, acylation, and possibly catalytic hydrogenation. For example, the synthesis of related compounds involves steps like [11C]-methylation of corresponding desmethyl analogues and hydrogenation processes to achieve desired amides (J. Prabhakaran et al., 2006; Zhang Qun-feng, 2008).

Molecular Structure Analysis

The molecular structure of similar acetamide compounds has been characterized by spectroscopic methods such as LCMS, IR, 1H, and 13C NMR, indicating the presence of specific functional groups and molecular frameworks that confer unique chemical properties (A. Vinayak et al., 2014)[https://consensus.app/papers/design-synthesis-characterization-anticancer-vinayak/1de175da019a551a83768568aa1bee0d/?utm_source=chatgpt].

Chemical Reactions and Properties

Compounds with similar structures have been reported to undergo a variety of chemical reactions, including silylation, which affects their reactivity and potential applications (N. Lazareva et al., 2017)[https://consensus.app/papers/silylation-n2hydroxyphenylacetamide-lazareva/9ed4bde8b72a56aa8ce3ab820f10e6ff/?utm_source=chatgpt]. The presence of acetamide groups in such molecules often implies reactivity towards nucleophilic substitution reactions and potential for further functionalization.

Physical Properties Analysis

While specific data on the physical properties of "N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methoxyphenyl)acetamide" was not directly found, related compounds show varied solubility, melting points, and other physical characteristics depending on their specific functional groups and overall molecular structure (A. Camerman et al., 2005)[https://consensus.app/papers/2acetamidonbenzyl2methoxyaminoacetamides-camerman/62337b04496b581eb510cd1c16eb1263/?utm_source=chatgpt].

Chemical Properties Analysis

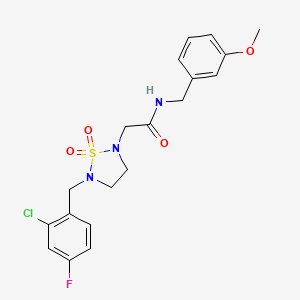

The chemical properties of acetamide derivatives can be influenced significantly by substituents on the phenyl rings and the acetamide nitrogen. For instance, methoxy and chloro substituents have been shown to impact the acidity of the amide hydrogen, the molecule's overall polarity, and its hydrogen bonding capability, which in turn affects its reactivity and interactions with biological targets (K. Sunder et al., 2013)[https://consensus.app/papers/synthesis-novel-n3chloro4flurophenyl2534hydroxy2-sunder/bdaf6814ee795e6e8ffb49360a0ffe6b/?utm_source=chatgpt].

Wissenschaftliche Forschungsanwendungen

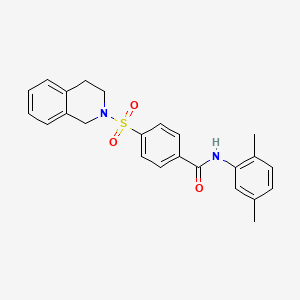

Chemoselective Synthesis in Drug Development Chemoselective acetylation processes, particularly the synthesis of antimalarial drug intermediates, demonstrate a key application area. Novozym 435 catalyzed the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, showcasing a method that could potentially be applied or adapted for compounds structurally related to N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methoxyphenyl)acetamide. Such processes are crucial in the development and synthesis of pharmaceuticals, offering a glimpse into the broader utility of chemoselective techniques in drug synthesis and optimization (Magadum & Yadav, 2018).

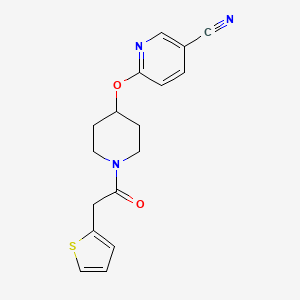

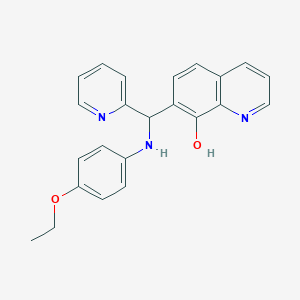

Structure and Co-crystal Formation in Drug Design The study of co-crystals and salts of quinoline derivatives, including those with amide bonds similar to N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methoxyphenyl)acetamide, offers insights into the structural properties that could influence drug efficacy and stability. These structural investigations can inform the design and development of new pharmaceutical compounds by understanding the intermolecular interactions and crystalline structures that contribute to drug properties (Karmakar, Kalita, & Baruah, 2009).

Metabolic Pathways in Drug Safety and Efficacy Understanding the metabolic pathways of chloroacetamide herbicides and their metabolites in human and rat liver microsomes is crucial for assessing the safety and efficacy of related compounds, including potential pharmaceuticals. This research provides essential insights into how similar compounds might be metabolized in the body, affecting their safety profile and therapeutic effectiveness (Coleman, Linderman, Hodgson, & Rose, 2000).

Green Chemistry in Drug Synthesis The green synthesis of N-(3-amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes, illustrates the application of environmentally friendly methods in the production of chemical compounds. Utilizing novel catalysts for the hydrogenation process, this approach could potentially be adapted for synthesizing compounds structurally related to N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methoxyphenyl)acetamide, highlighting the importance of green chemistry in pharmaceutical manufacturing (Qun-feng, 2008).

Pharmacological Applications from Traditional Medicine Extracts from traditional Chinese medicine, like Periostracum Cicadae, yield N-acetyldopamine derivatives with potential pharmacological applications. The isolation and characterization of such compounds provide a foundation for exploring novel therapeutic agents, suggesting a research pathway for compounds like N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methoxyphenyl)acetamide in the context of natural product drug discovery (Yang et al., 2015).

Eigenschaften

IUPAC Name |

N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO2/c1-24-17-10-5-14(6-11-17)13-20(23)22-19-12-9-16-8-7-15-3-2-4-18(19)21(15)16/h2-6,9-12H,7-8,13H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOZFQBHYMZXLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=CC=C3CCC4=C3C2=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methoxyphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2490815.png)

![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene}hydroxylamine](/img/structure/B2490816.png)

![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-yl)methanone;hydrochloride](/img/structure/B2490817.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2490821.png)

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2490823.png)

![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2490830.png)

![3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2490837.png)